![molecular formula C9H13NO2S B1425061 2-[3-(甲磺酰基)苯基]乙胺 CAS No. 933696-63-0](/img/structure/B1425061.png)

2-[3-(甲磺酰基)苯基]乙胺

描述

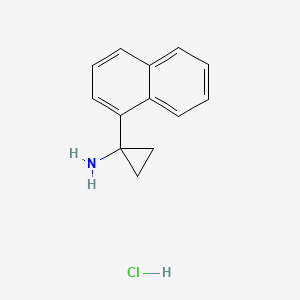

“2-[3-(Methylsulfonyl)phenyl]ethylamine” is a compound with the CAS Number: 933696-63-0 and a molecular weight of 199.27 . It is a light yellow to brown liquid or solid .

Molecular Structure Analysis

The IUPAC name of this compound is 2-[3-(methylsulfonyl)phenyl]ethanamine . The InChI code is 1S/C9H13NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 .Physical And Chemical Properties Analysis

This compound has a storage temperature of +4°C . It is a light yellow to brown liquid or solid .科学研究应用

Near-Infrared Perovskite Light Emitters

MSPE: has been utilized in the development of near-infrared perovskite light emitters . These light emitters are significant for their bright, stable, and efficient light-emitting diodes (LEDs) which are crucial for high-current operations . The molecule’s structure contributes to ideal emitter properties, enhancing opto-electronic, crystal, and morphological characteristics of the perovskite films .

Bioimaging Applications

In the realm of bioimaging , MSPE plays a role in improving the performance of devices. It helps in achieving narrow emission spectra, which is vital for accurate energy targeting in bioimaging and reduces noise levels, device inefficiency, and signal loss . This advancement is pivotal for non-destructive bioimaging techniques.

Optogenetics

Optogenetics: , a field that combines genetics and optics to control well-defined events within specific cells of living tissue, benefits from MSPE’s ability to suppress non-radiative recombination in perovskite films. This suppression is essential for the development of devices used in optogenetic applications, ensuring precise control over biological processes .

Optical Communication

In optical communication , MSPE contributes to the development of materials with narrow emission spectra. This is crucial for signal quality in optical communication devices, where a narrow full-width at half maximum (FWHM) of emitting spectra is required for pure color expression and signal clarity .

Laser Applications

MSPE’s role in laser applications is linked to its contribution to the stability and efficiency of perovskite light-emitting diodes. These properties are essential for lasers that require high photoluminescence efficiency and stable operation under various conditions .

Anti-inflammatory Research

Lastly, MSPE has been explored for its potential in anti-inflammatory research . Indole derivatives, which include MSPE, have shown promise in the design of multi-target compounds with dual antimicrobial and anti-inflammatory activities. This dual functionality is particularly valuable in the development of new therapeutic agents .

未来方向

In the field of optoelectronics, perovskite light-emitting diodes (PeLEDs) show strong promise for a new generation of light sources . The introduction of a multifunctional molecule like 2-(4-(methylsulfonyl)phenyl)ethylamine (MSPE) can help achieve an ideal emitter structure with superior characteristics . This suggests potential future applications of “2-[3-(Methylsulfonyl)phenyl]ethylamine” in the development of PeLEDs .

作用机制

Target of Action

The primary target of the compound 2-[3-(Methylsulfonyl)phenyl]ethylamine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

2-[3-(Methylsulfonyl)phenyl]ethylamine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of 2-[3-(Methylsulfonyl)phenyl]ethylamine affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling .

Result of Action

The molecular and cellular effects of 2-[3-(Methylsulfonyl)phenyl]ethylamine’s action are primarily related to its anti-inflammatory activity . By inhibiting the COX enzymes and preventing the production of prostaglandins, it reduces inflammation and pain signaling at the molecular and cellular levels .

属性

IUPAC Name |

2-(3-methylsulfonylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWYCAKEVPDNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Methylsulfonyl)phenyl]ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)

![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)

![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)

![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)

![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)

![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)

![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)